Cas no 1804881-11-5 (Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate)

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate is a fluorinated benzoate derivative characterized by its trifluoromethyl and trifluoromethylthio substituents, which enhance its reactivity and stability in synthetic applications. The presence of a cyano group at the 6-position further increases its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its electron-withdrawing substituents make it particularly valuable in nucleophilic aromatic substitution and cross-coupling reactions. The ethyl ester moiety provides additional versatility for further functionalization. This compound is well-suited for applications requiring high chemical resistance and controlled reactivity, making it a useful building block in advanced organic synthesis.
Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate structure
1804881-11-5 structure
商品名:Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate
CAS番号:1804881-11-5
MF:C12H7F6NO2S
メガワット:343.244902849197
CID:4794952

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate
    • インチ: 1S/C12H7F6NO2S/c1-2-21-10(20)8-6(5-19)3-4-7(11(13,14)15)9(8)22-12(16,17)18/h3-4H,2H2,1H3
    • InChIKey: JLMNEJCVXQLYHQ-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)(F)F)C1C(C(=O)OCC)=C(C#N)C=CC=1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 455
  • トポロジー分子極性表面積: 75.4
  • 疎水性パラメータ計算基準値(XlogP): 4.5

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015005581-1g
Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate
1804881-11-5 97%
1g
1,460.20 USD 2021-05-31

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate 関連文献

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Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoateに関する追加情報

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate (CAS No. 1804881-11-5): A Comprehensive Overview

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate (CAS No. 1804881-11-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits a range of potential applications that span from drug development to advanced material synthesis. The presence of multiple fluorine atoms and cyano groups imparts distinct electronic and steric properties, making it a subject of intense study in synthetic organic chemistry.

The molecular structure of Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate consists of a benzoate backbone substituted with a cyano group at the 6-position, a trifluoromethyl group at the 3-position, and a trifluoromethylthio group at the 2-position. This arrangement results in a molecule with high lipophilicity and electronic tunability, which are critical factors in the design of bioactive molecules. The trifluoromethyl groups, in particular, contribute to metabolic stability and binding affinity, making this compound an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds with fluorinated substituents. These compounds are valued for their enhanced pharmacokinetic properties and improved biological activity. Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate fits into this category, as its structural motifs are reminiscent of many bioactive molecules currently under investigation. The cyano group at the 6-position can serve as a pharmacophore, interacting with biological targets through hydrogen bonding or dipole-dipole interactions, while the trifluoromethylthio group adds another layer of electronic complexity that can influence receptor binding.

One of the most compelling aspects of Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate is its potential as a building block for more complex molecules. The benzoate core is a well-established scaffold in drug design, with numerous examples of benzoate derivatives exhibiting therapeutic efficacy. By introducing fluorinated groups, researchers can fine-tune the properties of these derivatives to achieve desired pharmacological outcomes. For instance, the presence of multiple fluorine atoms can enhance lipophilicity, which is often crucial for crossing biological membranes and achieving effective drug delivery.

The synthesis of Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies are required to construct the desired framework while maintaining high yields and purity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations are commonly employed in the synthesis of this type of compound. The introduction of fluorine-containing intermediates adds an additional layer of complexity but also offers opportunities for innovative synthetic strategies.

In the realm of pharmaceutical research, Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate has been explored as a precursor for various bioactive molecules. Its structural features make it a versatile intermediate for constructing more complex scaffolds that can interact with biological targets in novel ways. For example, researchers have investigated its potential as a precursor for kinase inhibitors, given the prevalence of trifluoromethyl groups in known kinase inhibitors. The cyano group also provides a handle for further functionalization, allowing for the creation of diverse chemical libraries.

The impact of fluorine substitution on the electronic properties of organic compounds is well-documented and has significant implications for their reactivity and function. In Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate, the trifluoromethyl groups contribute to electron-withdrawing effects, which can modulate the reactivity of adjacent functional groups. This modulation is particularly important in drug design, where subtle changes in electronic properties can significantly alter binding affinity and metabolic stability. The combination of these effects makes this compound a valuable tool for medicinal chemists seeking to optimize their lead compounds.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of compounds like Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate. Molecular modeling techniques allow researchers to predict how these molecules will interact with biological targets at an atomic level. This information is crucial for designing experiments and guiding synthetic efforts towards more effective drug candidates. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process and bring new therapies to market more quickly.

The potential applications of Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. Fluorinated compounds are known for their unique properties, including thermal stability and chemical resistance, which make them suitable for high-performance materials. Additionally, these compounds can be incorporated into agrochemical formulations to enhance efficacy or improve environmental profiles. The versatility of this molecule underscores its importance as both a research tool and a potential commercial product.

In conclusion, Ethyl 6-cyano-3-trifloro methyl -2-(trifluro methyl thio )benz o ate (CAS No. 1804881 -11 -5 ) represents an exciting frontier in organic chemistry with broad implications across multiple disciplines . Its unique structural features , coupled with its synthetic accessibility , make it an invaluable asset for researchers seeking to develop novel bioactive molecules . As our understanding o f fluorinated compo nds continues to grow , so too will th e applications o f this remarkable substance . Whether i n drug discovery or advanced material synthesis , Ethyl \t strong >6 -cyano -3 -tr if luoro methyl -2 -(t r if luoro methyl thi o )b enz o ate\ t strong > holds great promise f or future innovations . p >

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